![molecular formula C19H19N3O4S B11007399 Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11007399.png)
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a methyl carboxylate group, a 2-methylpropyl (isobutyl) chain, and an amide-linked 1-hydroxyisoquinolin-4-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Isoquinoline Moiety: The isoquinoline derivative is synthesized separately, often starting from a benzylamine derivative, followed by cyclization and functional group modifications.
Coupling Reaction: The isoquinoline derivative is then coupled with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the isoquinoline ring can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3 (aluminium chloride).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate serves as an essential building block in synthetic organic chemistry. It can be utilized for the synthesis of more complex molecular architectures, particularly those targeting specific biological functions or properties.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazole compounds can interact with various biological targets, leading to growth inhibition in cancer cell lines. For instance, similar thiazole derivatives have demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis .
Medicine
In medicinal chemistry, this compound has been explored for its potential as a drug candidate targeting specific enzymes and receptors involved in disease pathways. Its ability to intercalate with DNA suggests a mechanism for anticancer activity through disruption of cellular processes .
Industry
The compound's unique electronic and optical properties make it suitable for applications in advanced materials development. It can be integrated into materials for electronics or photonics due to its structural characteristics that allow for specific interactions at the molecular level.
Anticancer Activity
A study on related thiazole derivatives demonstrated their effectiveness against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The compounds exhibited IC50 values indicating significant antiproliferative effects compared to standard chemotherapeutic agents .
Antimicrobial Properties
Another investigation into the antimicrobial efficacy of thiazole derivatives revealed broad-spectrum activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing the biological activity of these compounds .
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Molecular Targets and Pathways
Enzymes: Potential targets include kinases, proteases, and oxidoreductases.
Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Pathways: The compound could influence signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for metabolic stability and hydrogen-bonding capabilities.
- 1-Hydroxyisoquinoline substituent: The hydroxyl group at position 1 of the isoquinoline ring may enhance solubility via hydrogen bonding, while the fused aromatic system could facilitate π-π interactions in biological targets.
- Isobutyl side chain : A branched alkyl group that may influence lipophilicity (logP) and membrane permeability.
Comparison with Structurally Similar Compounds
Primary Structural Analog: Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
This compound (C₂₁H₂₁N₃O₄S, MW 411.5) shares the thiazole-carboxylate backbone but differs in two critical regions :
Feature | Target Compound | Analog |
---|---|---|
Isoquinoline substituent | 1-Hydroxy group | 2-Cyclopropyl-1-oxo group |
Alkyl chain on thiazole | 2-Methylpropyl (isobutyl) | Propan-2-yl (isopropyl) |
Molecular Weight | Not explicitly stated (estimated ~425–435 g/mol based on analog) | 411.5 g/mol |
Implications of Structural Differences :
Hydroxyl vs. Cyclopropyl-Oxo Group: The hydroxyl group in the target compound may improve aqueous solubility but reduce metabolic stability due to susceptibility to glucuronidation.
Isobutyl vs. Isopropyl Chain :
- The isobutyl group (larger and more branched) increases lipophilicity, which could improve blood-brain barrier penetration but reduce solubility.
- The isopropyl chain (smaller) may offer a balance between lipophilicity and metabolic resistance.
Broader Context: Agrochemical Compounds with Functional Group Similarities
lists pesticides such as etaconazole and propiconazole , which share amide/carbamate functionalities but differ in core heterocycles (triazole vs. thiazole). For example:
- Etaconazole : Contains a 1,2,4-triazole ring and dichlorophenyl group, targeting fungal cytochrome P450 enzymes .
- Propiconazole : Similar triazole core with a propyl-dioxolane chain, emphasizing the role of halogenated aromatic systems in agrochemical activity .
Key Divergence: The target compound’s thiazole core and isoquinoline substituent suggest a distinct mechanism of action compared to triazole-based agrochemicals, which rely on metal coordination (e.g., fungal CYP51 inhibition).
Biological Activity
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C19H19N3O4S |
Molecular Weight | 385.44 g/mol |
Density | 1.350 ± 0.06 g/cm³ |
pKa | 6.68 ± 0.70 (Predicted) |
These properties suggest a stable compound with potential for various interactions in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolecarboxylates showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests that the thiazole moiety may play a crucial role in enhancing the antimicrobial efficacy of the compound.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Compounds containing thiazole structures have been shown to possess inhibitory activity against AChE, which is significant in the context of neurodegenerative diseases like Alzheimer's . For instance, certain thiazole derivatives were reported to have IC50 values ranging from 2.7 µM to higher concentrations, indicating varying degrees of effectiveness in inhibiting AChE activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole ring may facilitate cellular penetration and interaction with specific enzymes or receptors involved in disease pathways. The presence of a hydroxyisoquinoline group may also contribute to its bioactivity by enhancing binding affinity to target sites within microbial or neuronal systems.
Case Study: Antimicrobial Efficacy
In a comparative study, methyl 2-amino-5-benzylthiazole-4-carboxylate was evaluated alongside this compound for their efficacy against resistant strains of M. tuberculosis. The results indicated that while both compounds exhibited antimicrobial activity, the latter demonstrated superior potency with an MIC value significantly lower than traditional treatments such as isoniazid (INH) .
Research Findings on Neuroprotective Effects
Recent investigations into neuroprotective effects have suggested that compounds similar to this compound may modulate cholinergic signaling pathways. This modulation could potentially lead to cognitive improvements in models of Alzheimer’s disease . Further studies are needed to elucidate the precise interactions and therapeutic potential.
Q & A
Q. Basic: What are the optimal synthetic routes for Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate?
Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. A key step is the formation of the thiazole core via refluxing 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing precursors (e.g., 3-formyl-indole-2-carboxylates) in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses use reflux conditions (3–5 hours) to achieve cyclization, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Modifications to the isoquinoline moiety may require protecting-group strategies to prevent undesired side reactions during coupling steps.
Q. Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR to confirm the thiazole ring, isoquinoline substituents, and ester groups. Compare chemical shifts with structurally similar compounds (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid derivatives) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (e.g., ester C=O at ~1700 cm−1) and amide linkages.
- X-ray Crystallography: Resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated for related thiazole-carboxylic acid derivatives .
Q. Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Adopt the ICReDD framework, which integrates quantum chemical calculations (e.g., density functional theory, DFT) with experimental data. For instance:
- Use reaction path search algorithms to model intermediates and transition states during thiazole ring formation.
- Apply machine learning to predict optimal solvent systems (e.g., acetic acid vs. DMF) or catalyst loadings based on historical data from analogous reactions .
- Validate computational predictions via small-scale experiments (e.g., varying temperature or stoichiometry) and iterate using a feedback loop .
Q. Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?
Methodological Answer:
- Orthogonal Assays: Test the compound in multiple assay formats (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts.
- Control Experiments: Include inhibitors with known mechanisms (e.g., staurosporine for kinases) to validate assay conditions.
- Structural-Activity Relationship (SAR) Profiling: Synthesize analogs with systematic substitutions (e.g., varying the 2-methylpropyl group) to identify structural determinants of activity .
- Statistical Analysis: Apply multivariate regression to distinguish noise from true activity trends, as recommended in methodological frameworks for comparative research .
Q. Basic: How to assess the compound’s stability under different storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 4°C, -20°C, and room temperature, and monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
- pH-Dependent Stability: Incubate in buffers (pH 2–9) and quantify intact compound using LC-MS.
- Light Sensitivity: Expose to UV/visible light and compare degradation rates with dark controls, as done for structurally related oxazole/thiazole derivatives .
Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Replacement: Synthesize analogs with modified substituents (e.g., replacing the methylpropyl group with cyclopropyl or phenyl groups) using methods like alkylation or Suzuki coupling .
- Bioisosteric Substitution: Replace the 1-hydroxyisoquinoline moiety with quinoline or naphthyridine rings to evaluate electronic effects.
- Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the thiazole carbonyl) and validate via mutagenesis studies .
Q. Basic: How to mitigate challenges in purifying this hygroscopic compound?
Methodological Answer:
- Inert Atmosphere Handling: Use gloveboxes or Schlenk lines during lyophilization to prevent moisture absorption.
- Chromatography: Employ reverse-phase HPLC with acetonitrile/water gradients, as described for ethyl thiazole carboxylate derivatives .
- Drying Protocols: Store purified compound with desiccants (e.g., molecular sieves) under argon, referencing stability studies on hygroscopic heterocycles .
Q. Advanced: How to address discrepancies in enzyme inhibition kinetics (e.g., non-Michaelis-Menten behavior)?
Methodological Answer:
- Mechanistic Studies: Perform pre-steady-state kinetics (e.g., stopped-flow experiments) to detect slow-binding inhibition or allosteric effects.
- Competitive vs. Non-Competitive Assays: Vary substrate concentrations in the presence of inhibitor to determine mode of action.
- Cross-Validation: Compare results across independent labs using standardized protocols, as advocated in comparative research methodologies .
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-10(2)8-14-15(18(25)26-3)21-19(27-14)22-17(24)13-9-20-16(23)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
KENJGHWDEIZRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CNC(=O)C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.